molecular formula C10H6F3NO2S B2688817 3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione CAS No. 303985-13-9

3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2688817
CAS No.: 303985-13-9
M. Wt: 261.22
InChI Key: BLOVWYOLBGYLBH-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group imparts distinct characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiazolidine-2,4-dione under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or microwave-assisted reactions. These methods aim to enhance yield, reduce reaction times, and minimize the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidines, and substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2S/c11-10(12,13)6-2-1-3-7(4-6)14-8(15)5-17-9(14)16/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOVWYOLBGYLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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